Ammonium dinitramide

CAS No.: 140456-78-6

Cat. No.: VC1862935

Molecular Formula: H4N4O4

Molecular Weight: 124.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 140456-78-6 |

|---|---|

| Molecular Formula | H4N4O4 |

| Molecular Weight | 124.06 g/mol |

| IUPAC Name | azanium;dinitroazanide |

| Standard InChI | InChI=1S/N3O4.H3N/c4-2(5)1-3(6)7;/h;1H3/q-1;/p+1 |

| Standard InChI Key | BRUFJXUJQKYQHA-UHFFFAOYSA-O |

| SMILES | [NH4+].[N-]([N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | [NH4+].[N-]([N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Structure and Basic Properties

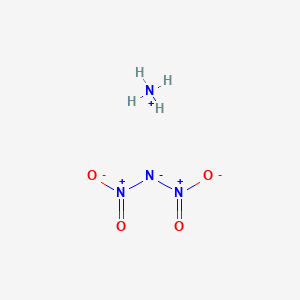

Ammonium dinitramide has the chemical formula [NH₄][N(NO₂)₂] and consists of ammonium cations [NH₄]⁺ and dinitramide anions −N(NO₂)₂ . It is the ammonium salt of dinitraminic acid HN(NO₂)₂ . The physical and chemical properties of ADN have been extensively characterized through various analytical techniques.

The melting point of ADN is 93.5°C, as determined using Differential Scanning Calorimetry (DSC) techniques . Its bulk density, measured by powder X-ray diffraction, is 1.82 g/cm³ . The heat of formation was measured by burning in hydrogen atmosphere in an adiabatic bomb calorimeter and found to be 148 kJ/mole ±10 kJ/mole .

Table 1: Basic Physical and Chemical Properties of ADN

| Property | Value |

|---|---|

| Chemical Formula | [NH₄][N(NO₂)₂] |

| Molecular Structure | Ammonium cations [NH₄]⁺ and dinitramide anions −N(NO₂)₂ |

| Melting Point | 93.5°C |

| Bulk Density | 1.82 g/cm³ |

| Heat of Formation | 148 kJ/mol ±10 kJ/mol |

| UV Absorption Peaks | 214 nm and 284 nm |

Spectroscopic analysis shows that ADN is characterized by two absorption peaks in the UV-VIS region at 214 and 284 nm . UV-VIS spectroscopy has been identified as the most useful method for quantitative routine analysis of ADN, especially when measuring the dinitramide ions . FTIR and FT-Raman spectra have also been employed for characterization purposes .

Historical Development

Ammonium dinitramide was first synthesized in 1971 at the Zelinsky Institute of Organic Chemistry in the USSR . Initially, all information related to this compound was classified because of its potential use as a rocket propellant, particularly in Topol-M intercontinental ballistic missiles . The compound remained largely unknown to Western scientists until 1989 when researchers at SRI International independently synthesized ADN .

SRI International subsequently obtained US and international patents for ADN in the mid-1990s, at which time scientists from the former Soviet Union revealed that they had discovered the compound almost two decades earlier . Since then, research on ADN has expanded significantly, with many countries exploring its properties and applications in both civilian and military contexts.

Synthesis Methods

There are at least 20 different synthesis routes that produce ammonium dinitramide . The most common methods include:

Nitration of Sulfamic Acid

This laboratory method involves the nitration of sulfamic acid or its salts (such as potassium sulfamate) at low temperatures . The process is typically performed under red light conditions since ADN is decomposed by higher-energy photons . The reaction requires careful temperature control, maintaining conditions between -20°C to -50°C .

Urethane Synthesis Method

This four-step synthesis process can achieve yields of up to 60% . The method begins with the nitration of ethyl carbamate (urethane) with nitric acid:

CH₃CH₂−O−C(=O)−NH₂ + HNO₃ → CH₃CH₂−O−C(=O)−NH−NO₂ + H₂O

This is followed by reaction with ammonia to form the ammonium salt of N-nitrourethane:

CH₃CH₂−O−C(=O)−NH−NO₂ + NH₃ → [CH₃CH₂−O−C(=O)−N−−NO₂][NH₄⁺]

Further nitration with nitrogen pentoxide forms ethyl dinitrocarbamate and ammonium nitrate:

[CH₃CH₂−O−C(=O)−N−−NO₂][NH₄⁺] + O(NO₂)₂ → CH₃CH₂−O−C(=O)−N(NO₂)₂ + [NH₄]⁺NO₃⁻

Finally, treatment with ammonia splits off the desired ammonium dinitramide and regenerates the urethane starting material:

CH₃CH₂−O−C(=O)−N(NO₂)₂ + 2NH₃ → CH₃CH₂−O−C(=O)−NH₂ + [NH₄⁺][−N(NO₂)₂]

Mixed Acid Method

The nitro-sulfur mixed acid method offers advantages of high yield, simplicity, and easy access to raw materials . This approach typically uses ammonium nitrate, anhydrous nitric acid, and fuming sulfuric acid (oleum) containing 20% free sulfur trioxide . A significant challenge with this method is the large number of inorganic salt ions introduced during the process, which necessitates effective purification strategies .

Urea-Based Synthesis

This method begins with forming urea nitrate by reacting urea with diluted nitric acid . The complete process involves multiple steps to eventually yield ADN, making it potentially useful for large-scale production .

Table 2: Comparison of ADN Synthesis Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Nitration of Sulfamic Acid | Sulfamic acid, nitric acid | Direct approach | Requires low temperatures, red light conditions |

| Urethane Method | Ethyl carbamate, nitric acid, ammonia | Higher yield (up to 60%) | Complex, four-step process |

| Mixed Acid Method | Ammonium nitrate, nitric acid, oleum | Simple, high yield | Large number of inorganic salt ions introduced |

| Urea-Based Synthesis | Urea, diluted nitric acid | Readily available starting material | Multi-step process |

Purification Methods

Recent research has explored nanofiltration (NF) as an effective method for the desalination and purification of ADN synthesized by the mixed acid method . This technique offers high separation efficiency and simple operation, making it potentially valuable for large-scale production . The nanofiltration process helps address limitations caused by the large number of inorganic salt ions introduced during synthesis, enabling the production of high-purity ADN suitable for various applications .

| Material | Impact Sensitivity | Friction Sensitivity | Notes |

|---|---|---|---|

| ADN | Similar to RDX | Lower than RDX | Varies with morphology |

| Prilled ADN | Nearly half of RDX | Lower than RDX | Improved form |

| RDX | Reference | Reference | Common military explosive |

| GUDN | Superior to ADN | Lower than ADN | More thermally stable than ADN |

Despite these favorable sensitivity characteristics, the dinitramide salt is more prone to detonation under high temperatures and shock compared with perchlorate compounds . This property necessitates careful consideration in the development of ADN-based formulations, particularly in propellants and explosives where safety is paramount.

Guanylurea dinitramide (GUDN), an important precursor for the synthesis of ADN via potassium dinitramide (KDN), exhibits better thermal stability compared to ADN and is comparable to RDX in this aspect . This makes GUDN a candidate for low vulnerable ammunitions applications .

Applications

Green Monopropellant Formulations

ADN has been incorporated into several green monopropellant formulations that offer improved performance and reduced toxicity compared to traditional options:

FLP-106

This ADN-based monopropellant has improved properties relative to LMP-103S, including higher performance (specific impulse of 259 s versus 252 s) and density (1.362 g/cm³ versus 1.240 g/cm³) . These enhancements make it an even more attractive option for spacecraft propulsion systems.

Table 4: Comparison of ADN-Based Propellants with Traditional Options

| Propellant | Composition | Specific Impulse (s) | Density (g/cm³) | Environmental Impact | Toxicity |

|---|---|---|---|---|---|

| LMP-103S | 65% ADN in water/methanol/ammonia | 252 | 1.240 | Low, halogen-free | Moderate |

| FLP-106 | ADN-based | 259 | 1.362 | Low, halogen-free | Moderate |

| Hydrazine | N₂H₄ | Lower than ADN-based | 1.004 | Moderate | High, carcinogenic |

| Ammonium Perchlorate | NH₄ClO₄ | Lower than ADN | Higher than hydrazine | High, produces HCl | Moderate |

Military Applications

ADN has significant military applications, particularly in propellant formulations where its halogen-free decomposition products produce smoke that is harder to detect . This characteristic is valuable for applications requiring reduced signature propellants.

ADN can be mixed with conventional propellants such as nitrocellulose to improve its oxygen balance . There has also been research into mixtures of ADN with amine nitrates to lower its melting point for use as a liquid monopropellant, though some cross-reaction between the components has been observed .

Challenges and Recent Research Developments

Despite its many advantages, ADN faces several challenges that have motivated extensive research efforts to address these limitations:

Hygroscopicity

One of the most significant challenges with ADN is its high hygroscopicity when exposed to high humidity air, which restricts some of its applications . This property makes ADN difficult to handle and store, potentially affecting its long-term stability and performance.

Recent research has explored various approaches to reduce the hygroscopicity of ADN:

Co-crystallization

When ADN is co-crystallized with a crown ether (18-Crown-6), its hygroscopicity is greatly reduced, although this also reduces its performance as an explosive . Recent studies have also investigated co-crystallization with other compounds such as triaminoguanidine nitrate and 3,4-diaminofurazan to balance reduced hygroscopicity with maintained performance.

Particle Morphology Control

The state of the art for forming compact ADN particles is an emulsion prilling process, which helps create more stable forms with improved handling characteristics . Solvent crystallization processes have also been investigated to influence the crystal shape of ADN and potentially reduce its hygroscopicity .

Crystal Growth and Morphology Studies

Molecular simulation studies have been conducted to investigate the growth process and properties of ADN crystals . These studies have examined the important crystal faces and crystal habit of ADN in a vacuum and predicted the hygroscopicities and sensitivities of different ADN crystal faces .

Using computational methods such as the grand canonical Monte Carlo method, researchers have predicted the adsorption capacities of water molecules on ADN crystal surfaces to determine which surfaces attract moisture in air . This information is valuable for addressing the hygroscopicity challenges through targeted crystal engineering approaches.

Computational Studies

Advanced computational methods have been increasingly applied to study ADN properties and behavior:

-

Density functional theory (DFT) calculations to understand structural properties and atomic charge distributions

-

Simulation of ADN under high pressure conditions, revealing structural changes at approximately 10 GPa

-

Prediction of solid heat of formation using various computational methods

-

Investigation of hydrogen bonding patterns in ADN crystals and their influence on stability

Table 5: Atomic Charge Distribution in the Dinitramide Ion from Different Studies

| Atom | Ritchie [RIT03] | Nagao [NAG98] | ICT/DFT |

|---|---|---|---|

| N1 | -0.18 | -0.47 | -0.2417 |

| N2 | 0.67 | 0.48 | 0.5594 |

| N3 | 0.69 | 0.45 | 0.5594 |

| O1 | -0.55 | -0.43 | -0.4611 |

| O2 | -0.55 | -0.28 | -0.4774 |

| O3 | -0.55 | -0.48 | -0.4774 |

| O4 | -0.54 | -0.28 | -0.4612 |

These computational studies have provided valuable insights into the fundamental properties of ADN, helping researchers develop strategies to overcome its limitations and enhance its performance in various applications.

Thermal Behavior and Decomposition

Understanding the thermal behavior and decomposition mechanisms of ADN is crucial for its safe handling and application development. ADN decomposes under heat to leave only nitrogen, oxygen, and water, making it environmentally friendly compared to other oxidizers like ammonium perchlorate that produce hydrogen chloride .

The thermal decomposition of ADN has been extensively studied to elucidate its behavior under various conditions . Research has focused on both the thermal and catalytic decomposition pathways to understand and potentially control these processes for optimal performance in propellant formulations .

Differential scanning calorimetry (DSC) studies have been valuable in characterizing the thermal properties of ADN, including its melting point and decomposition behavior . These studies provide essential data for the safe handling and processing of ADN in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume